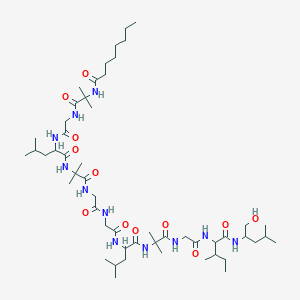![molecular formula C17H18ClN3O B237603 N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide, commonly known as 3-Cl-PABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of para-aminobenzoic acid (PABA) derivatives and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide involves its ability to modulate various signaling pathways in cells. In cancer cells, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation research has shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can inhibit tumor growth, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been shown to have low toxicity in animal studies. However, one limitation of using 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide. One potential direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on epigenetic modifications and cellular metabolism. Additionally, research on the pharmacokinetics and pharmacodynamics of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide could help to optimize its therapeutic potential.
合成方法
The synthesis of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide involves the reaction of 3-chloro-2-(1-piperidinyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, research in neurodegenerative diseases has shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can protect neurons from oxidative stress and prevent the onset of neurodegeneration.
属性
产品名称 |
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide |
|---|---|
分子式 |
C17H18ClN3O |
分子量 |
315.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O/c18-14-7-4-8-15(16(14)21-10-2-1-3-11-21)20-17(22)13-6-5-9-19-12-13/h4-9,12H,1-3,10-11H2,(H,20,22) |
InChI 键 |
ICSUTLFODSZNTO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
